molecular formula C25H24N2O B2915382 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide CAS No. 863001-95-0

2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide

Cat. No.: B2915382
CAS No.: 863001-95-0
M. Wt: 368.48
InChI Key: WJGZXESNRNJVPD-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a synthetic chemical compound with the molecular formula C₃₁H₂₈N₂O, designed for advanced research applications . This molecule is constructed from two prominent pharmacophores: a [1,1'-biphenyl] system and a 1,2-dimethyl-1H-indole moiety, linked by an acetamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to bind with high affinity to multiple receptors . Indole derivatives have demonstrated a broad spectrum of pharmacological activities in research, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, making them a versatile core for investigating new therapeutic avenues . The biphenyl component is a rigid aromatic building block frequently utilized in materials science, such as in the synthesis of polyimides for low-dielectric constant films in telecommunications and as a core for hole-transporting materials in perovskite solar cells . The specific combination of these two systems in a single molecule suggests potential for interdisciplinary research, spanning from drug discovery and development to the creation of novel functional materials. Researchers can leverage this compound to explore structure-activity relationships, develop new bioactive agents, or synthesize advanced polymers. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-18-14-23-15-20(10-13-24(23)27(18)2)17-26-25(28)16-19-8-11-22(12-9-19)21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGZXESNRNJVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a substituted acetamide derivative that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and similar derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the Biphenyl Core : Utilizing biphenyl derivatives as starting materials.
  • Indole Substitution : The introduction of the indole moiety through nucleophilic substitution.
  • Acetamide Formation : The final step involves acylation to form the acetamide structure.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the inhibitory effects of various acetamide derivatives on BChE, which is a target for Alzheimer's disease treatment. The compound has shown promising results in inhibiting BChE activity:

  • IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 3.94 μM to 19.60 μM against BChE .
  • Mechanism of Action : The mechanism involves π–π stacking interactions between the aromatic rings of the compound and key amino acids in the BChE active site .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of this compound has also been evaluated against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
2-(biphenyl)acetamideMCF-7 (Breast Cancer)15.3Induces apoptosis
2-(biphenyl)acetamideHCT116 (Colorectal Cancer)12.7Cell cycle arrest

These results indicate that the compound may induce significant cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the biphenyl or indole moieties can significantly affect biological activity:

  • Substituents on Biphenyl : Electron-withdrawing groups enhance BChE inhibition.
  • Indole Positioning : The position and type of substituents on the indole ring influence both potency and selectivity against target enzymes.

Alzheimer’s Disease Models

In preclinical models for Alzheimer’s disease, compounds similar to this compound were tested for their ability to cross the blood-brain barrier and inhibit BChE effectively. These studies demonstrated improved cognitive function in treated animals compared to controls.

Cancer Therapeutics

In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell proliferation, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from literature:

Compound Name Core Structure Substituents Physicochemical Properties Bioactivity Notes
Target compound Indole-acetamide 1,2-Dimethylindole; biphenyl-4-yl N/A (data not provided in evidence) Hypothesized Bcl-2/Mcl-1 inhibition
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole-acetamide 4-Chlorobenzoyl; 5-methoxy; 3-chloro-4-fluorophenyl Yield: 8%; m.p. 192–194°C Anticancer activity observed
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) Indole-acetamide 4-Chlorobenzoyl; 5-methoxy; naphthyl Yield: 6%; m.p. 175–176°C Moderate cytotoxicity
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)acetamide Oxazole-acetamide 4-Methylphenoxy; 5-methyloxazole N/A Unreported bioactivity

Key Observations :

  • Substituent Diversity : The target compound lacks the 4-chlorobenzoyl and methoxy groups present in analogs (10j–10m), which are associated with enhanced electron-withdrawing effects and altered binding affinities . Instead, its biphenyl group may promote π-π stacking interactions in hydrophobic protein pockets.
  • Side Chain Variability : Unlike 10k (naphthyl side chain) or 10l (nitrophenyl), the target’s indole-methyl group may favor interactions with polar residues in target proteins.

Pharmacological Implications

Compounds with electron-withdrawing substituents (e.g., 10j, 10l) exhibit lower yields (6–14%) and higher melting points (175–194°C), suggesting stronger intermolecular forces but challenging synthetic scalability . In contrast, the target compound’s biphenyl and dimethylindole groups may balance lipophilicity and solubility, though experimental data are needed to confirm this.

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